3-(Methylsulfanylmethyl)pentane-2,4-dione
Description
Synthesis Analysis
The synthesis of 3-(Methylsulfanylmethyl)pentane-2,4-dione involves several methods. One notable approach is based on the Finkelstein reaction , wherein chloro derivatives are converted into more reactive iodo derivatives. Traditionally, highly polar organic solvents are recommended for this reaction, but industrially used ketones (such as methyl isobutyl ketone, MIBK ) have been proposed as alternative solvents. MIBK allows azeotropic removal of water from the reaction mixture, enabling the use of moisture-sensitive alkylating agents like (3-chloropropyl)trimethoxysilane . The products are typically isolated through distillation, although separation of C-alkylation products from O-alkylation ones remains challenging .
Chemical Reactions Analysis
Future Directions
: Staniszewski, B., & Urbaniak, W. (2009). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Chemical Papers, 63(6), 682–687. DOI: 10.2478/s11696-008-0097-9 : Burtoloso, A. C. B. (2005). Copper (II) acetylacetonate: An inexpensive multifunctional catalyst. Synlett, 2005, 2859–2860. DOI: 10.1055/s-2005-918920
Properties
IUPAC Name |
3-(methylsulfanylmethyl)pentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-5(8)7(4-10-3)6(2)9/h7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOVGSBLUVTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CSC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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